Product packaging for Ricinoleamidopropyl betaine(Cat. No.:CAS No. 71850-81-2)

Ricinoleamidopropyl betaine

Cat. No.: B1623896
CAS No.: 71850-81-2
M. Wt: 441.7 g/mol
InChI Key: ZMXWTYDZWPGTOM-UDFXALJUSA-O
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Description

Contextualizing Ricinoleamidopropyl Betaine (B1666868) within Amphoteric Surfactant Chemistry

Amphoteric surfactants, also known as zwitterionic surfactants, are a class of surface-active agents that possess both a positive and a negative charge in their hydrophilic head group. mdpi.com This dual-charge characteristic allows them to exhibit cationic, anionic, or non-ionic properties depending on the pH of the solution. nih.gov Ricinoleamidopropyl betaine falls within this category, specifically as an alkylamidopropyl betaine. researchgate.net

Its structure consists of a hydrophobic tail derived from ricinoleic acid, which is an 18-carbon fatty acid notable for its hydroxyl group on the 12th carbon. This hydroxyl group introduces a degree of polarity in the hydrophobic tail, a feature not common in other fatty acid-derived surfactants. The hydrophilic head contains a quaternary ammonium (B1175870) cation and a carboxylate anion, rendering the molecule electrically neutral at its isoelectric point. kisti.re.kr The general synthesis involves a two-step process: the amidation of ricinoleic acid with dimethylaminopropylamine (DMAPA), followed by a quaternization reaction with a carboxylating agent like sodium monochloroacetate. cup.edu.cngoogleapis.com This process is analogous to the synthesis of other amidopropyl betaines, such as cocamidopropyl betaine (CAPB). googleapis.com

The presence of the hydroxyl group in the ricinoleic acid backbone is a key differentiator, influencing its solubility, interfacial properties, and interaction with other molecules. This unique structural feature is a primary driver for its investigation in advanced chemical research applications beyond its use in personal care products.

Evolution of Amidopropyl Betaine Surfactants in Scientific Literature

The development of amidopropyl betaine surfactants can be traced back to the mid-20th century, with a significant rise in their use in the 1960s. nih.gov The initial impetus for their creation was the need for milder surfactants as alternatives to harsher anionic surfactants like sodium lauryl sulfate (B86663) (SLS). nih.gov Cocamidopropyl betaine, derived from coconut oil, was one of the first and remains the most commercially significant member of this class. kisti.re.kr

Early research and literature focused on the synthesis, basic physicochemical properties, and application of these surfactants in consumer products, particularly for their foaming and viscosity-building characteristics. Over time, as the demand for more specialized and sustainably sourced surfactants grew, researchers began to explore other fatty acid sources. This led to the development of a wide array of amidopropyl betaines, including those derived from almond, apricot, and olive oils. frontiersin.org

This compound emerged from this trend, leveraging the renewable and unique properties of castor oil. Scientific literature has evolved from simple descriptions of its use in formulations to more in-depth studies of its performance in complex systems, driven by its distinct molecular architecture.

Current Research Trajectories and Academic Significance of this compound

The academic significance of this compound and related long-chain betaines is expanding into several areas of advanced chemical research. These applications leverage the surfactant's specific properties, such as its ability to form complex microstructures in solution and its unique interfacial behavior.

One prominent area of research is in enhanced oil recovery (EOR) . Long-chain betaine surfactants are investigated for their ability to reduce the interfacial tension between oil and water, and to form viscoelastic solutions that can improve the sweep efficiency in oil reservoirs. nih.govresearchgate.net Research into betaine-based gels for use as fracturing fluids has shown that mixtures of different amidopropyl betaines can create robust systems with desirable viscosity and temperature resistance. nih.govresearchgate.net The unique structure of this compound makes it a candidate for creating tailored EOR fluids.

Another significant research trajectory is in the field of nanotechnology . Surfactants are crucial as stabilizing agents in the synthesis of nanoparticles, preventing their aggregation and controlling their size and morphology. mdpi.comfrontiersin.org Betaines, including cocamidopropyl betaine, have been successfully used to stabilize selenium and manganese dioxide nanoparticles. nih.govnih.gov The hydroxyl group in this compound could offer an additional site for interaction and functionalization on the nanoparticle surface, presenting an interesting avenue for the creation of novel nanomaterials.

Furthermore, the potential for this compound in novel drug delivery systems is an emerging area of interest. Microemulsions, which are thermodynamically stable mixtures of oil, water, and surfactants, are being explored as carriers for both hydrophobic and hydrophilic drugs to improve their bioavailability. jrespharm.commdpi.comavantiresearch.com The ability of surfactants like this compound to form and stabilize these complex fluid structures is critical. While much of the research in this area has focused on other betaines, the unique properties of this compound suggest its potential for developing new drug delivery vehicles. jrespharm.com

The following table summarizes some of the key physicochemical properties of amidopropyl betaines, which are relevant to their function in these research areas.

PropertyDescriptionRelevance in Research
Critical Micelle Concentration (CMC) The concentration at which surfactant monomers begin to self-assemble into micelles. d-nb.infoA low CMC is often desirable as it indicates the efficiency of the surfactant. It is a key parameter in designing formulations for EOR and drug delivery.
Surface Tension Reduction The ability of a surfactant to lower the surface tension of a liquid.Essential for creating emulsions and microemulsions, and for reducing the interfacial tension between oil and water in EOR applications.
Zwitterionic Nature Possesses both positive and negative charges, with the net charge depending on the pH.This allows for compatibility with a wide range of other surfactants (anionic, cationic, and non-ionic) and provides stability over a broad pH range.
Hydrophilic-Lipophilic Balance (HLB) An empirical scale to describe the degree to which a surfactant is hydrophilic or lipophilic.Helps in selecting the appropriate surfactant for a specific application, such as forming oil-in-water or water-in-oil microemulsions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H49N2O4+ B1623896 Ricinoleamidopropyl betaine CAS No. 71850-81-2

Properties

CAS No.

71850-81-2

Molecular Formula

C25H49N2O4+

Molecular Weight

441.7 g/mol

IUPAC Name

carboxymethyl-[3-[[(E,12S)-12-hydroxyoctadec-9-enoyl]amino]propyl]-dimethylazanium

InChI

InChI=1S/C25H48N2O4/c1-4-5-6-13-17-23(28)18-14-11-9-7-8-10-12-15-19-24(29)26-20-16-21-27(2,3)22-25(30)31/h11,14,23,28H,4-10,12-13,15-22H2,1-3H3,(H-,26,29,30,31)/p+1/b14-11+/t23-/m0/s1

InChI Key

ZMXWTYDZWPGTOM-UDFXALJUSA-O

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O)O

Isomeric SMILES

CCCCCC[C@@H](C/C=C/CCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O)O

Origin of Product

United States

Mechanistic Studies of Ricinoleamidopropyl Betaine Synthesis and Impurity Formation

Elucidation of Amidation and Quaternization Reaction Pathways in Ricinoleamidopropyl Betaine (B1666868) Synthesis

The industrial synthesis of ricinoleamidopropyl betaine is a well-established two-step process, analogous to the synthesis of other alkylamidopropyl betaines like cocamidopropyl betaine. wikipedia.orgatamanchemicals.comcir-safety.org

Step 1: Amidation

The first step involves the amidation of ricinoleic acid with 3-(dimethylamino)propylamine (DMAPA). cir-safety.org In this reaction, the primary amine group of DMAPA, being more nucleophilic than the tertiary amine, selectively attacks the carboxyl group of ricinoleic acid. wikipedia.orgatamanchemicals.com This condensation reaction typically occurs at elevated temperatures (e.g., 140–180°C) to facilitate the removal of water as a byproduct, driving the reaction toward the formation of the amidoamine intermediate, ricinoleamidopropyl dimethylamine (B145610). google.com

Reaction Scheme: Amidation

Generated code

Step 2: Quaternization

The second step is the quaternization of the tertiary amine on the ricinoleamidopropyl dimethylamine intermediate. This is achieved by reacting the amidoamine with sodium monochloroacetate in an aqueous medium. wikipedia.orgcosmeticsandtoiletries.com The tertiary amine nitrogen atom acts as a nucleophile, displacing the chloride ion from the chloroacetate (B1199739) to form a new carbon-nitrogen bond. This creates the quaternary ammonium (B1175870) cation and the carboxylate anion, resulting in the zwitterionic structure of this compound. wikipedia.orgatamanchemicals.com This carboxymethylation reaction is typically carried out under alkaline pH conditions (e.g., pH 8-10) and controlled temperatures (e.g., 60-100°C) over several hours to ensure completion. google.comcosmeticsandtoiletries.com

Reaction Scheme: Quaternization

Generated code

Surfactant Chemistry and Theoretical Modeling of Ricinoleamidopropyl Betaine Systems

Micellization Behavior and Critical Micelle Concentration (CMC) of Ricinoleamidopropyl Betaine (B1666868)

The formation of micelles is a fundamental characteristic of surfactants in solution. When the concentration of a surfactant reaches a certain threshold, known as the Critical Micelle Concentration (CMC), the molecules begin to self-assemble into aggregates called micelles. hopaxfc.com This aggregation is an abrupt phenomenon that significantly alters the physical properties of the solution. hopaxfc.com For amphoteric surfactants like Ricinoleamidopropyl betaine, micellization is influenced by factors such as the structure of the hydrophobic chain, the nature of the hydrophilic head group, and the presence of specific linkages within the molecule. nih.govmdpi.com

The micellization of true amphoteric surfactants, such as N-alkyl amino acid-based surfactants, can involve the formation of mixed micelles consisting of both anionic and cationic forms of the surfactant. nih.gov This is driven by the energetically favorable interaction between the oppositely charged species. nih.gov The presence of an amide group, as in this compound, is known to enhance the tendency for surfactant aggregation compared to surfactants without this bond. researchgate.netresearchgate.net This is attributed to the potential for intermolecular hydrogen bonding between the amide groups, which promotes molecular aggregation. acs.orgnih.gov This can even lead to stepwise aggregation, with the formation of different types of aggregates at different concentrations. acs.orgnih.gov

Below is a table illustrating the CMC values for various betaine surfactants to provide context for the expected range of this compound.

SurfactantHydrophobic ChainCMC (mmol/L)Reference
Dodecyl BetaineC12~1.3Estimated from similar structures
Cocamidopropyl Betaine (CAPB)C8-C18Not sharply defined tegewa.de
Lauramidopropyl Betaine (LAPB)C12>99% C12 tegewa.de
DCB (Betaine with Benzene (B151609) Ring)C12 + Benzene Ring0.1852 mdpi.com
DSB (Sulfobetaine with Benzene Ring)C12 + Benzene Ring0.0750 mdpi.com

Computational and Theoretical Models for Predicting Aggregation and Self-Assembly of this compound

Computational and theoretical models are increasingly vital tools for understanding and predicting the aggregation and self-assembly of surfactants. These models provide insights into the molecular interactions that are difficult to observe experimentally.

Molecular Dynamics (MD) simulations are powerful for studying surfactant systems at an atomic level. mdpi.comrsc.org For betaine surfactants, MD simulations have been used to investigate the properties of binary mixtures at oil-water interfaces, exploring synergistic effects and the influence of molecular structure on interfacial properties. researchgate.net These simulations can reveal details about the localization and orientation of surfactant molecules within a micelle, as well as their degree of hydration. mdpi.com Coarse-grained molecular dynamics (CG-MD) is particularly useful for modeling large systems like nanoparticles, allowing for the simulation of particle assembly and the investigation of factors like polymer lipophilicity on the final structure. nih.gov

Dissipative Particle Dynamics (DPD) is another simulation approach used to explore the self-assembly process of surfactants. frontiersin.org This method can characterize the early stages of micelle formation and has been applied to systems containing cocamidopropyl betaine (CAPB). frontiersin.orgchemrxiv.org By simulating the self-assembly process, researchers can identify different growth behaviors of micelles and correlate them with macroscopic properties like viscosity. frontiersin.org

Theoretical models based on the thermodynamics of self-assembly can also predict aggregation behavior from the molecular structure of the surfactant. wpmucdn.com These models consider various contributions to the free energy of aggregation, such as the transfer of the hydrophobic tail from water to the micelle core, the conformational free energy of the tails within the aggregate, the interfacial free energy, and the interactions between the head groups. wpmucdn.com For surfactants containing amide groups, Density Functional Theory (DFT) computations have been employed to demonstrate that intermolecular hydrogen bonds between these groups can lead to the formation of dimers, which in turn affects the surface activity of the surfactants. acs.orgrsc.org

The table below summarizes some computational and theoretical models applied to betaine and amide-containing surfactants.

Model/TechniqueApplicationKey Findings
Molecular Dynamics (MD)Studying binary mixtures of betaine surfactants at interfaces. researchgate.netProvides insights into synergistic effects and interfacial properties. researchgate.net
Coarse-Grained MD (CG-MD)Simulating nanoparticle assembly with polymers. nih.govElucidates the influence of lipophilicity on particle structure. nih.gov
Dissipative Particle Dynamics (DPD)Exploring self-assembly of CAPB systems. frontiersin.orgchemrxiv.orgCorrelates micellar growth behavior with viscosity. frontiersin.org
Density Functional Theory (DFT)Investigating the effect of amide groups. acs.orgrsc.orgShows that hydrogen bonding can lead to dimer formation. rsc.org

Hydrophilic-Lipophilic Balance (HLB) and its Influence on this compound Surfactant Efficacy

The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree of hydrophilicity or lipophilicity of a surfactant molecule. wikipedia.org The HLB value, typically on a scale from 0 to 20 for non-ionic surfactants, is used to predict the surfactant's properties and applications, such as whether it will act as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier. wikipedia.org For ionic surfactants, the HLB scale can extend up to 40. alfa-chemistry.com

The HLB value can be calculated using various methods, with Griffin's method being common for non-ionic surfactants and Davies' method providing an alternative that considers the contribution of different chemical groups. wikipedia.orgresearchgate.net For a system of non-ionic surfactants, the total HLB can be calculated as the weighted average of the individual surfactant HLB values based on their mole fractions. google.com

While a precise, officially cited HLB value for this compound is not readily published, it is generally understood to be a hydrophilic surfactant. A patent document places this compound within a group of surfactants having an HLB value greater than or equal to 10. epo.org This is consistent with the properties of other betaine surfactants, such as Cocamidopropyl Betaine, which is often cited with an HLB in the range of 10-12. alfa-chemistry.com The efficacy of a surfactant is closely tied to its HLB value. For example, surfactants with an HLB between 13 and 16 are typically good detergents. wikipedia.org

The table below provides a general guide to the relationship between HLB values and surfactant applications.

HLB RangeApplication
1-3Anti-foaming agent wikipedia.org
3-6W/O (water in oil) emulsifier wikipedia.org
7-9Wetting and spreading agent wikipedia.org
8-16O/W (oil in water) emulsifier wikipedia.org
13-16Detergent wikipedia.org
16-18Solubiliser or hydrotrope wikipedia.org

Structure-Property Relationships: Influence of Hydrophobic Chain and Amide Linkage on this compound Surfactant Performance

The performance of a surfactant is intrinsically linked to its molecular structure. For this compound, both the hydrophobic ricinoleyl chain and the amide linkage play crucial roles in determining its properties.

Influence of the Hydrophobic Chain: The structure of the hydrophobic tail significantly affects a surfactant's behavior. The long C18 chain of ricinoleic acid contributes to strong hydrophobic interactions, which generally leads to a lower CMC and increased surface activity. chalmers.se The presence of a double bond and a hydroxyl group in the ricinoleyl chain also has a notable impact. The hydroxyl group can decrease intermolecular van der Waals forces, which may hinder the close packing of surfactant molecules at interfaces and affect properties like foam stability. nih.gov Studies on long-chain amidopropyl betaines have shown that the geometry of the tail group is critical for self-assembly, with monounsaturated chains like oleic acid promoting the formation of wormlike micelles. researchgate.net In contrast, increasing the degree of unsaturation can lead to the formation of rod-like micelles. researchgate.net The length of the hydrophobic chain in alkylamidopropyl betaines has been shown to significantly improve foaming ability and foam stability. matec-conferences.org

Influence of the Amide Linkage: The amide bond in the structure of this compound introduces several key features. The presence of the amide group can enhance the tendency for surfactant aggregation due to the potential for intermolecular hydrogen bonding. researchgate.netresearchgate.net This can lead to a lower CMC compared to analogous surfactants without the amide bond. acs.orgnih.gov The amide linkage can also influence the formation of different types of aggregates, such as vesicles. acs.orgnih.gov Studies on gemini (B1671429) surfactants have shown that the number and position of amide groups can affect the aggregation number and the size and shape of the resulting micelles. researchgate.netresearchgate.net

The table below summarizes the structural features of this compound and their influence on its performance.

Structural FeatureInfluence on Performance
Ricinoleyl Hydrophobic Chain (C18, 1 OH, 1 C=C) The long chain enhances surface activity. chalmers.se The hydroxyl group can affect intermolecular packing and foam stability. nih.gov The unsaturation influences the type of micellar structures formed. researchgate.net
Amide Linkage (-CONH-) Promotes intermolecular hydrogen bonding, enhancing aggregation and lowering the CMC. researchgate.netresearchgate.netacs.orgnih.gov Can influence the type and size of aggregates formed. researchgate.netresearchgate.net
Propyl Spacer (- (CH₂)₃ -) Connects the hydrophobic tail and amide group to the hydrophilic head group.
Betaine Head Group (-N⁺(CH₃)₂-CH₂COO⁻) Provides amphoteric character and contributes to the overall hydrophilicity and mildness of the surfactant.

Interfacial Phenomena Research of Ricinoleamidopropyl Betaine

Dynamics and Equilibrium of Interfacial Tension Reduction by Ricinoleamidopropyl Betaine (B1666868) at Various Interfaces (e.g., Oil-Water, Air-Water)

Ricinoleamidopropyl betaine, as an amphoteric surfactant, is designed to reduce the surface tension at the air-water interface and the interfacial tension (IFT) between two immiscible liquids like oil and water. fartaklotus.comyeserchem.com The efficiency and effectiveness of this reduction are critical to its function in various applications. The process is governed by the dynamic adsorption of surfactant molecules to the interface and the eventual equilibrium state that is reached.

Dynamics of Interfacial Tension Reduction: The reduction of interfacial tension is not an instantaneous process. It involves the diffusion of surfactant monomers from the bulk solution to the interface, followed by their adsorption and orientation. pcimag.com This time-dependent variation in interfacial tension is known as dynamic interfacial tension. For a molecule with the size and complexity of this compound, the adsorption kinetics can be governed by a mixed diffusion-kinetic controlled mechanism. bibliotekanauki.pl Initially, at a newly formed interface, the rate of tension reduction is controlled by the diffusion of molecules from the bulk. As the interface becomes more populated, an energy barrier may form due to electrostatic repulsion between the head groups and steric hindrance, making the adsorption process kinetically controlled. bibliotekanauki.plmdpi.com The large, somewhat bulky structure of the ricinoleyl group might also introduce steric and orientational constraints that influence the adsorption rate. bibliotekanauki.pl

Equilibrium Interfacial Tension and Critical Micelle Concentration (CMC): As the concentration of this compound in the bulk solution increases, its concentration at the interface also increases, leading to a progressive decrease in the equilibrium surface tension until it reaches a plateau. The concentration at which this plateau begins corresponds to the Critical Micelle Concentration (CMC). mdpi.com Beyond the CMC, excess surfactant molecules self-assemble into micelles in the bulk solution. google.com

The structure of the hydrophobic tail plays a crucial role. Studies on pure alkyl amidopropyl betaines show that increasing the alkyl tail length leads to greater surface activity and a lower CMC. researchgate.net The C18 chain of this compound suggests high surface activity. Furthermore, the presence of unsaturation in the tail, as in oleylamidopropyl betaine (C18:1), has been shown to reduce the Krafft point and promote the formation of complex micellar structures at room temperature. researchgate.net The hydroxyl group on the ricinoleyl chain can participate in hydrogen bonding, potentially affecting both its solubility and its arrangement at the interface, thereby influencing the final equilibrium IFT.

The presence of electrolytes, such as sodium chloride, typically reduces the CMC of betaine surfactants and lowers the surface tension values further at a given concentration. nih.gov This is due to the "salting-out" effect, which promotes surfactant migration to the interface and reduces repulsion between the ionic head groups. nih.gov

Below is a representative table illustrating the expected effect of concentration on the equilibrium surface tension of an aqueous solution of a long-chain amidopropyl betaine at the air-water interface.

Interactive Table 1: Representative Equilibrium Surface Tension of a Long-Chain Amidopropyl Betaine Solution

Concentration (mmol/L)Equilibrium Surface Tension (mN/m)
0.00165.2
0.0155.8
0.142.1
0.535.5
1.0 (Approx. CMC)34.0
5.033.9

Note: This table contains illustrative data based on the typical behavior of long-chain betaine surfactants. Actual values for this compound may vary.

Adsorption Mechanisms and Kinetics of this compound at Liquid-Liquid and Liquid-Solid Interfaces

The adsorption of this compound at interfaces is fundamental to its function. The process is driven by the amphiphilic nature of the molecule, where the hydrophobic ricinoleyl tail seeks to minimize contact with water by adsorbing at interfaces, while the hydrophilic betaine head group remains in the aqueous phase. taylorandfrancis.com

Adsorption at Liquid-Liquid Interfaces (e.g., Oil-Water): At an oil-water interface, this compound molecules orient themselves with the ricinoleyl tail penetrating the oil phase and the zwitterionic head group in the water phase. The kinetics of this process can be described by several stages. researchgate.net

Induction Period: An initial phase where diffusion from the bulk to the subsurface is the primary mechanism. The reduction in interfacial tension is minimal during this stage.

Rapid Adsorption: A subsequent phase characterized by a steep decline in interfacial tension. This is attributed to the continued arrival of molecules and their rearrangement at the interface to achieve a more favorable energetic state. researchgate.net The flexibility of the unsaturated ricinoleyl chain may facilitate faster conformational changes compared to a saturated chain.

Equilibrium/Saturation: The final stage where the interface becomes saturated. Further changes in interfacial tension are slow and are governed by the relaxation and reorganization of the adsorbed layer to form a stable film. researchgate.net

The adsorption mechanism is often a mixed-diffusion-kinetic controlled process, where an energy barrier must be overcome for the molecule to transition from the subsurface to the interface, especially as surface pressure increases. bibliotekanauki.pl

Adsorption at Liquid-Solid Interfaces: The adsorption of this compound onto solid surfaces depends on the surface chemistry of the solid and the pH of the solution. On a hydrophobic solid surface immersed in water, the surfactant would adsorb with its hydrophobic tail oriented towards the solid. On a hydrophilic surface, adsorption would be less favorable unless driven by electrostatic interactions.

As an amphoteric surfactant, its adsorption on charged surfaces is pH-dependent. In acidic solutions (below its isoelectric point), the molecule carries a net positive charge and will readily adsorb onto negatively charged surfaces (like silica (B1680970) or clays) via electrostatic attraction. In alkaline solutions (above its isoelectric point), it carries a net negative charge and will be attracted to positively charged surfaces. This behavior is critical in applications like mineral flotation and formulation stability. ustb.edu.cn Adsorption isotherms, which relate the amount of adsorbed surfactant to its concentration in the solution at equilibrium, often fit models like the Langmuir isotherm, suggesting monolayer coverage. d-nb.info The kinetics of adsorption onto solids often follows a pseudo-second-order model, indicating that the rate-limiting step may be the adsorption process itself rather than bulk diffusion. d-nb.info

Formation, Structure, and Stability of Interfacial Films Composed of this compound

Once adsorbed at an interface, this compound molecules organize into an interfacial film that provides stability to systems like foams and emulsions. researchgate.netcup.edu.cn The structure and stability of this film are dictated by the molecular architecture of the surfactant.

Film Formation and Structure: The formation of a stable film relies on achieving a dense packing of surfactant molecules at the interface. sci-hub.se The large, zwitterionic headgroup of the betaine, combined with its long C18 hydrophobic tail, allows for significant surface coverage. The unique structure of the ricinoleyl group—containing a cis-double bond and a hydroxyl group—imparts specific characteristics to the film. The double bond introduces a kink in the hydrocarbon chain, which can disrupt ordered packing compared to a saturated chain like stearamidopropyl betaine. However, this disruption can also increase the area occupied per molecule, potentially leading to a more fluid and flexible film. The hydroxyl group on the chain can engage in intermolecular hydrogen bonding with neighboring surfactant molecules or with water molecules at the interface, which could enhance the cohesiveness and strength of the film.

Molecular dynamics simulations of similar betaine surfactants show that the hydrophilic groups tend to lie flat at the oil-water interface, maximizing their interaction with water. nih.gov This arrangement contributes to the formation of a strong interfacial film.

Film Stability: The stability of foams and emulsions is directly related to the properties of the interfacial film. A stable film must resist rupture under mechanical or thermal stress. The stability imparted by this compound films arises from several factors:

Surface Potential: The zwitterionic headgroups create a charged surface that leads to electrostatic repulsion between approaching droplets or bubbles, preventing coalescence. sci-hub.se

Steric Hindrance: The bulky nature of the adsorbed molecules provides a physical barrier against film thinning.

Interfacial Viscoelasticity: The film exhibits viscoelastic properties that allow it to resist deformation and dissipate energy, a key factor in stabilizing against drainage and rupture. This is discussed in more detail in section 4.5.

Gibbs-Marangoni Effect: If the film is stretched, a localized increase in surface tension occurs due to the lower surfactant concentration. This gradient in surface tension induces a flow of liquid from regions of low tension to high tension, which heals the thinned spot and stabilizes the film.

Studies have noted that the foam stability of betaine surfactants can be significant, and they are often used as foam boosters in formulations. cup.edu.cnresearchgate.net

Synergistic and Antagonistic Interfacial Effects of this compound in Multicomponent Surfactant Systems

In practical applications, surfactants are rarely used alone. This compound is often combined with other surfactants to achieve enhanced performance through synergistic interactions. mdpi.com Synergy occurs when the performance of the mixture is better than that of the individual components, often resulting in a lower CMC and greater reduction in interfacial tension. x-mol.com

Synergism with Anionic Surfactants: A strong synergistic effect is commonly observed when alkyl amidopropyl betaines are mixed with anionic surfactants, such as sodium lauryl ether sulfate (B86663) (SLES). sci-hub.se The positively charged quaternary ammonium (B1175870) group of the betaine interacts electrostatically with the negatively charged headgroup of the anionic surfactant. researchgate.net This attraction allows for a more compact and denser packing of surfactant molecules at the interface than either component could achieve alone. sci-hub.se This enhanced packing leads to a more significant reduction in interfacial tension and a lower CMC for the mixture. mdpi.com The non-ideal mixing behavior of these systems can be quantified by the interaction parameter, β, which is negative for synergistic systems. mdpi.com

Synergism with Non-ionic Surfactants: Interactions with non-ionic surfactants are more complex and depend heavily on molecular geometry and "size matching". nih.gov Synergistic effects have been observed when betaines are mixed with oil-soluble non-ionic surfactants like Span 80. The non-ionic surfactant can fill the vacancies at the interface created by the size mismatch between the betaine's head and tail, leading to a more compact interfacial film and ultra-low IFT values. nih.govresearchgate.net

Antagonistic Effects: Antagonism, where the mixture performs worse than the individual components, can also occur. This has been reported for mixtures of betaines with certain water-soluble non-ionic surfactants like Tween 80. researchgate.net In this case, the two surfactants may compete for adsorption at the interface, leading to a less organized interfacial film and a weaker reduction in IFT. researchgate.net

Interactive Table 2: Typical Interaction Parameters (β) for Cocamidopropyl Betaine (CAPB) with an Anionic Surfactant

Mole Fraction of Anionic SurfactantInteraction Parameter (β) in Micelles
0.2-4.1
0.4-4.5
0.5-4.8
0.6-4.7
0.8-4.3

Source: Adapted from data on Sodium Cocoyl Glycinate/CAPB mixtures. mdpi.com A negative β value indicates a synergistic interaction.

Rheological Properties and Viscoelasticity of Interfaces Stabilized by this compound

Interfacial rheology characterizes the response of an interface to deformation and provides insight into the strength and stability of the film formed by the surfactant. mdpi.com Interfaces stabilized by betaine surfactants are known to exhibit significant viscoelastic properties. mdpi.commdpi.com Viscoelasticity is described by the complex interfacial modulus (E*), which has an elastic (storage) component (E') and a viscous (loss) component (E'').

Elastic Modulus (E'): Represents the energy stored in the interface during deformation. A high E' indicates a strong, elastic film that resists changes in area. mdpi.com

Viscous Modulus (E''): Represents the energy dissipated as heat. It relates to the viscous flow within the interface. nih.gov

Dilatational Rheology of Betaine-Stabilized Interfaces: Studies on alkyl sulfobetaines have shown that they can form interfacial films with exceptionally high dilational moduli, reaching values up to 75 mN/m. mdpi.comnih.gov This high elasticity is attributed to the unique structure of the betaine headgroup. When the interface is compressed or expanded, the large ionic headgroup is thought to change its orientation at the interface rather than desorbing into the bulk phase. mdpi.comnih.gov This molecular rearrangement stores a significant amount of energy, resulting in a highly elastic film. The phase angle, which indicates the balance between elastic and viscous behavior, is typically low for these systems, confirming their predominantly elastic nature. mdpi.com

The ricinoleyl tail of this compound would likely enhance this viscoelastic behavior. The long C18 chain contributes to strong intermolecular van der Waals forces, while the hydroxyl group can form hydrogen bonds, further strengthening the interfacial network and increasing the elastic modulus.

When mixed with anionic surfactants, the interfacial rheological properties of the system are often still dominated by the betaine, maintaining a high dilational modulus. mdpi.comnih.gov The addition of polymers can further modify the viscoelasticity by interacting with the surfactant molecules at the interface, sometimes increasing the film strength. nih.govnih.gov

Interactive Table 3: Representative Interfacial Dilatational Rheology Data for Betaine Surfactant Systems

Surfactant SystemInterfacial Pressure (mN/m)Dilatational Modulus (E') (mN/m)Phase Angle (°)
Alkyl Sulfobetaine (B10348) (ASB)1545< 10
Alkyl Sulfobetaine (ASB)2575< 10
ASB + Anionic Surfactant (1:1)1542< 12
ASB + Anionic Surfactant (1:1)2570< 12

Source: Adapted from data on Alkyl Sulfobetaine (ASB) systems. mdpi.com These values illustrate the high elasticity (high E', low phase angle) typical of betaine-stabilized interfaces.

Formulation Science and Stability Mechanisms Involving Ricinoleamidopropyl Betaine

Mechanisms of Emulsion and Dispersion Stabilization by Ricinoleamidopropyl Betaine (B1666868)

Ricinoleamidopropyl betaine contributes to the stability of emulsions and dispersions through a combination of interfacial and steric phenomena. As a surfactant, its primary function is to reduce the surface tension between immiscible phases, such as oil and water, which is a crucial first step in creating a stable dispersion. mdpi.com The stabilization is then maintained through several key mechanisms.

One primary mechanism is the formation of a protective interfacial film around the dispersed droplets. ijirss.com This film acts as a physical barrier that prevents droplets from coalescing. mdpi.com The effectiveness of this stabilization can be attributed to both electrostatic and steric repulsion. mdpi.com The zwitterionic nature of this compound means it carries both positive and negative charges, leading to electrostatic repulsion between adjacent droplets. mdpi.com Furthermore, the long, bulky ricinoleamidopropyl chain provides a steric hindrance effect, physically keeping the droplets separated. mdpi.com This dual-mode stabilization is particularly effective in creating durable lipid nanocarriers. mdpi.com

Research on related betaine surfactants in lipid nanoparticle formulations (Solid Lipid Nanoparticles and Nanostructured Lipid Carriers) has shown that they can produce colloidally stable systems. mdpi.comnih.gov The high colloidal stability observed in these systems is thought to result from the mutual electrostatic repulsion between the surfactant molecules at the interface, as well as from steric stabilization provided by their long alkyl chains. mdpi.com

Stabilization MechanismDescriptionRelevant Findings
Interfacial Tension Reduction Adsorbs at the oil-water interface, lowering the energy required to create and maintain small droplets.A fundamental property of surfactants, enabling the initial formation of the emulsion or dispersion. mdpi.com
Electrostatic Repulsion The zwitterionic head group creates a net charge on the droplet surface, causing repulsion between like-charged droplets.High colloidal stability in betaine-stabilized nanoparticles is attributed in part to mutual electrostatic repulsion. mdpi.com
Steric Stabilization The long, bulky hydrophobic tail (ricinoleamidopropyl group) extends into the continuous phase, creating a physical barrier that prevents droplets from getting close enough to coalesce.The long alkyl chains of betaine-based surfactants are sufficient to make this mechanism effective. mdpi.comijirss.com
Interfacial Film Formation Forms a rigid, viscoelastic film around dispersed droplets that resists rupture and coalescence.The stability of emulsions is related to the strength of the interfacial film surrounding the dispersed droplets. ijirss.com
Aqueous Film Viscosity In mixed systems, an increased proportion of betaine can increase the viscosity of the aqueous film between droplets, slowing drainage and coalescence. preprints.orgAs the proportion of betaine surfactant increases, the rate of thinning of the liquid film slows down, enhancing emulsion stability. preprints.org

Role of this compound in Modulating Rheological Behavior and Viscosity of Complex Formulations

This compound is recognized for its function as a viscosity-controlling agent in cosmetic and personal care formulations. glooshi.comthegoodscentscompany.com Its impact on the rheological properties of a formulation is complex and depends on its concentration and its interactions with other components like polymers and electrolytes. researchgate.netcup.edu.cn

The choice of a specific amido betaine, such as this compound, can significantly alter the viscosity of a finished product. cosmeticsandtoiletries.com In systems containing polymers, long-chain betaine surfactants can have a dual effect on viscosity. researchgate.netcup.edu.cn At low concentrations, they may reduce the viscosity of a polymer solution. researchgate.netcup.edu.cn However, at higher concentrations, these long-chain betaines can assemble into elongated, worm-like micelles. researchgate.netcup.edu.cn These structures can bridge polymer chains, promoting intermolecular association and increasing the number of "associating junctions," which leads to a significant increase in the solution's viscosity. researchgate.netcup.edu.cn

The interaction with electrolytes, such as sodium chloride, is another key factor in viscosity modulation. yeserchem.com While betaines are generally more resistant to salt-induced thickening than their anionic counterparts, the addition of salts is a common strategy to build viscosity in surfactant systems. beautycon.comfirp-ula.org The salt ions interact with the hydrophilic head groups of the surfactant molecules, shielding charges and allowing the micelles to pack more closely together. yeserchem.com This denser micellar network results in stronger interactions and an increase in the formulation's viscosity. yeserchem.com Studies on cocoamido betaine, a related compound, show a synergistic effect where low concentrations of both salt and an anionic surfactant in combination with the betaine lead to high viscosity solutions and gels. google.com

FactorEffect on ViscosityMechanism
Concentration Increases viscosity, especially at higher concentrations. researchgate.netcup.edu.cnAt high concentrations, long-chain betaines can form worm-like micelles that entangle and create a viscous network. researchgate.netcup.edu.cn
Interaction with Polymers Can increase viscosity by promoting intermolecular association. researchgate.netcup.edu.cnWorm-like micelles formed by the betaine can act as bridges between polymer chains, increasing the effective molecular weight and entanglement of the network. researchgate.netcup.edu.cn
Interaction with Electrolytes (e.g., NaCl) Increases viscosity. yeserchem.comgoogle.comSalt ions shield the charges on the surfactant head groups, allowing for tighter micellar packing and stronger inter-micellar interactions, which thickens the solution. yeserchem.com
Interaction with Anionic Surfactants Synergistic viscosity increase, especially in the presence of salt. google.comresearchgate.netFormation of mixed micelles with different packing parameters can lead to the formation of non-spherical (e.g., rod-like) micelles, which increases viscosity. researchgate.net

Interactions of this compound with Polymers, Electrolytes, and Other Co-Formulants

The performance of this compound in a formulation is heavily influenced by its interactions with other ingredients. As an amphoteric surfactant, it is generally found to be compatible with a wide range of other surfactants (anionic, non-ionic, cationic) and polymers, including silicones. beautycon.com

Interactions with Polymers: The interaction between betaines and polymers can lead to the formation of self-assembling complexes that impart unique properties to the solution. beautycon.com In systems containing hydrophobically associating polymers, long-chain betaines like this compound can significantly influence rheology. researchgate.netcup.edu.cn At sufficient concentrations, the betaine forms micelles that can interact with the hydrophobic portions of the polymer, effectively creating cross-links that build a viscous network. researchgate.netcup.edu.cn In conditioning shampoos, for instance, the electrostatic interactions between a cationic polymer, an anionic surfactant (like SLES), and an amphoteric betaine can form an integrated, gel-like network that builds viscosity and enhances conditioning performance. researchgate.net

Interactions with Electrolytes: Electrolytes, typically simple inorganic salts like sodium chloride, are crucial co-formulants for modulating the properties of betaine-containing systems. yeserchem.comfirp-ula.org The primary interaction involves the salt ions reducing the electrostatic repulsion between the charged head groups of the betaine molecules in a micelle. yeserchem.com This "charge screening" effect allows the surfactant molecules to pack more tightly, often causing a transition from spherical to rod-like or worm-like micelles, which dramatically increases the viscosity of the formulation. yeserchem.comgoogle.com This interaction is so fundamental that nearly all cosmetic detergent formulations contain some amount of electrolyte to achieve the desired viscosity. firp-ula.org

Long-Term Colloidal Stability and Aging Effects in this compound-Containing Formulations

The long-term stability of a formulation is a critical parameter, ensuring that its physical and chemical properties remain consistent throughout its shelf life. mdpi.com Formulations containing this compound are subject to aging effects that can influence their colloidal stability.

Studies on lipid nanoparticles stabilized with cocamidopropyl betaine, a structurally similar surfactant, provide insight into the long-term behavior of such systems. mdpi.comresearchgate.net In these studies, the colloidal stability was assessed by monitoring key parameters like hydrodynamic particle size, Polydispersity Index (PdI), and zeta potential over a period of 50 days. mdpi.comresearchgate.net Many of the tested formulations demonstrated good colloidal stability, with minimal changes in particle size and PdI, indicating their suitability for creating durable nanosystems. mdpi.comresearchgate.net For example, certain nanostructured lipid carriers (NLCs) stabilized by cocamidopropyl betaine were stable for at least 50 days, with non-significant changes in particle size and homogeneity (PdI < 0.3). mdpi.com

Long-term stability studies of other nanoparticle colloids over periods as long as 18 months have shown that while parameters like particle size and viscosity can remain stable, other properties such as pH may change over time. nih.gov In one study, a slight increase in the pH of a nanoparticle colloid was observed during storage, which was hypothesized to be the cause of a decrease in the formulation's in-vivo performance. nih.gov This suggests that even subtle chemical changes during aging can have significant consequences.

Conversely, a study on the aging of the raw material cocamidopropyl betaine itself over 12 months found that its key physicochemical properties, including pH, solid content, and sodium chloride content, showed minimal variation. researchgate.net This indicates that the betaine surfactant itself is chemically stable, and that long-term instability in a formulation is more likely due to complex interactions between its various components over time.

Illustrative Stability Data for Betaine-Stabilized Formulations (Based on findings for Cocamidopropyl Betaine-stabilized Nanostructured Lipid Carriers (NLCs) mdpi.com)

TimeAverage Particle Size (nm)Polydispersity Index (PdI)Stability Assessment
Day 0 170 - 320< 0.3Good initial homogeneity.
Day 50 Non-significant change< 0.3Formulations remained stable with good homogeneity.

Green Chemistry Principles in Ricinoleamidopropyl Betaine Research and Development

Utilization of Renewable Feedstocks in Ricinoleamidopropyl Betaine (B1666868) Synthesis (e.g., Derivation from Castor Oil)

Ricinoleamidopropyl betaine is synthesized from renewable feedstocks, primarily castor oil. scientificspectator.comresearchgate.net Castor oil is derived from the seeds of the Ricinus communis plant, which is cultivated in tropical and subtropical regions. scientificspectator.com This oil is a triglyceride, with its composition being remarkably consistent, containing 85-90% ricinoleic acid. researchgate.net The use of castor oil positions this compound as a bio-based surfactant, aligning with the green chemistry principle of utilizing renewable rather than depleting feedstocks. researchgate.netresearchgate.net

The synthesis process involves the reaction of fatty acids from castor oil with 3,3-dimethylaminopropylamine (B130723) (DMAPA) to form an amidoamine intermediate. cir-safety.orgcir-safety.org This intermediate is then reacted with sodium monochloroacetate to produce this compound. cir-safety.orgsci-hub.se The bio-based content of the final surfactant is primarily attributed to the hydrophobic alkyl chain derived from castor oil. sci-hub.se

The following table outlines the key renewable feedstock for this compound synthesis:

FeedstockBotanical SourceKey Chemical ComponentGeographic Origin
Castor OilRicinus communis L.Ricinoleic AcidBrazil, China, India scientificspectator.com

Atom Economy and Reaction Efficiency in this compound Production Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chemistry-teaching-resources.com In the synthesis of this compound, the primary reaction pathway involves amidation followed by quaternization. cir-safety.orgsci-hub.se

The first step, the amidation of ricinoleic acid with DMAPA, produces the desired ricinoleamidopropyl dimethylamine (B145610) and water as a byproduct. smolecule.com The second step, the reaction of the amidoamine with sodium monochloroacetate, yields this compound and sodium chloride as a byproduct. cosmeticsandtoiletries.com

The table below illustrates the reactants and products in the synthesis of this compound:

Reactants

Ricinoleic Acid (from Castor Oil)

3,3-dimethylaminopropylamine (DMAPA)

Sodium Monochloroacetate

Products

this compound

Water

Sodium Chloride

Design of Environmentally Benign Synthetic Routes and Processes for this compound

The design of environmentally benign synthetic routes for this compound and related betaines focuses on several key green chemistry principles. These include the use of less hazardous chemicals, safer solvents, and more energy-efficient processes. researchgate.netskpharmteco.com

One area of focus is the reduction of impurities, such as unreacted DMAPA and amidoamine, which can be sensitizers. squarespace.com By optimizing the reaction conditions, such as maintaining an alkaline pH, the amount of these impurities in the final product can be significantly reduced. cosmeticsandtoiletries.com

The use of solvents is another critical aspect. While the final step of betaine synthesis is typically carried out in water, the preceding steps may involve other solvents. sci-hub.se Green chemistry encourages the use of safer solvents or, ideally, solvent-free reactions. researchgate.net Research into alternative reaction media, such as deep eutectic solvents, has shown promise in other amidation reactions, offering potential for recyclable and less wasteful processes. smolecule.com

Furthermore, the development of catalytic processes can improve reaction efficiency and reduce energy consumption. chemistry-teaching-resources.com While specific catalytic routes for this compound are not extensively detailed in the provided information, the general principles of green chemistry advocate for their exploration to create more sustainable production pathways. seqens.com

Biodegradation Pathways and Environmental Fate of this compound and its Metabolites in Aquatic and Soil Systems

This compound, as an amphoteric surfactant, is considered to be readily biodegradable under aerobic conditions. acihq.orgnih.gov In aquatic environments, the degradation of similar betaine surfactants is a primary mechanism that helps maintain low concentrations in the environment. csic.es The biodegradation process involves the breakdown of the surfactant molecule by microorganisms. csic.es

In aquatic systems, the binding of cationic components to negatively charged particles can occur, which may influence their bioavailability. acihq.org However, this binding does not necessarily prevent biodegradation. acihq.org Studies on related alkylamido betaines have shown they are easily biodegradable under both aerobic and anaerobic conditions. nih.gov The breakdown of these surfactants can lead to less toxic metabolites, such as glycine (B1666218) betaine and fatty alcohols. acihq.org

In soil environments, the persistence of chemical compounds is a key concern. europa.eu The degradation of substances in soil is influenced by factors such as microbial activity, temperature, and the presence of other organic and mineral materials. europa.euresearchgate.net While specific studies on the soil biodegradation of this compound are not detailed, the general understanding is that surfactants are subject to microbial degradation. alanplewis.com The rapid binding of some compounds to soil particles can reduce their immediate bioavailability but does not preclude their eventual breakdown. alanplewis.com Unmodified dsRNAs, for example, have been shown to degrade rapidly in soil and aquatic systems due to microbial activity. frontiersin.org

Life Cycle Assessment Methodologies Applied to this compound Production and Applications

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. reading.ac.ukfraunhofer.de For bio-based products like this compound, LCA provides a framework to assess their environmental performance compared to their fossil-fuel-derived counterparts. reading.ac.ukp6technologies.com

An LCA for this compound would typically follow a "cradle-to-gate" or "cradle-to-grave" approach. A cradle-to-gate analysis assesses the impacts from raw material extraction (the "cradle") to the point where the product leaves the factory gate. upmbiochemicals.com This includes the agricultural production of castor beans, the extraction and processing of castor oil, and the chemical synthesis of the surfactant. researchgate.net A cradle-to-grave analysis would extend to include the use phase (e.g., in a shampoo) and the end-of-life phase (e.g., wastewater treatment and disposal). mdpi.com

The following table summarizes the stages of a Life Cycle Assessment for this compound:

LCA StageDescriptionKey Considerations
Cradle-to-Gate From raw material extraction to the factory gate. upmbiochemicals.comAgricultural practices for castor beans, energy and water use in oil extraction and chemical synthesis, transportation of materials. researchgate.netupmbiochemicals.com
Use Phase The use of the product by the consumer.Energy and water consumption during product use (e.g., showering with shampoo containing the surfactant). mdpi.com
End-of-Life Disposal and treatment of the product after use.Biodegradation in wastewater treatment plants, potential impacts on aquatic and soil ecosystems. acihq.orgmdpi.com

Interactions of Ricinoleamidopropyl Betaine with Biological Systems Excluding Human Clinical Data

Biophysical Interactions with Model Biological Membranes and Macromolecules (e.g., Proteins, Lipids)

Zwitterionic surfactants are known for their complex interactions with lipids and proteins, which are fundamental components of biological systems. Their behavior is often characterized as being milder than their purely ionic counterparts.

The interaction of surfactants with phospholipid bilayers, the primary structure of cell membranes, can lead to the solubilization of these membranes. This process involves the partitioning of surfactant molecules into the lipid bilayer until saturation, followed by the breakdown of the lamellar structure into mixed micelles. csic.es Studies on mixed systems of dodecyl betaine (B1666868) and sodium dodecyl sulfate (B86663) have shown that the ability of the surfactant system to saturate and solubilize liposomes (model membranes) is directly related to its critical micelle concentration (CMC). csic.es Systems with a lower CMC are generally more effective at disrupting the membrane structure. csic.es The electrical charge of the liposomes also influences this interaction. csic.es

Neutron diffraction and molecular dynamics simulations comparing phosphatidylcholine (PC) lipids with the betaine lipid diacylglyceryl-N,N,N-trimethylhomoserine (DGTS) revealed that betaine lipid bilayers can be thicker and more rigid than their PC counterparts. nih.gov This suggests that the specific type of headgroup and its interactions play a crucial role in the physical properties of the membrane. nih.gov While not directly involving ricinoleamidopropyl betaine, this highlights that betaine-containing lipids can significantly alter membrane structure and mechanics.

Regarding proteins, zwitterionic surfactants are often considered non-denaturing due to their weaker interactions compared to ionic surfactants. researchgate.net Some natural zwitterionic compounds, like sulfobetaine (B10348) and carboxybetaine, can even enhance the conformational stability of proteins by promoting hydrophobic effects. researchgate.net This property is valuable in preventing the interfacial damage and denaturation of proteins during processing and storage. researchgate.net The interaction of the Na+-coupled betaine symporter BetP, a transport protein, is critically dependent on the lipid composition of the surrounding membrane, requiring negatively charged lipids to be active. nih.gov This demonstrates a specific and functional interaction between a protein and the lipid head groups in its environment, which can be modulated by ion binding. nih.gov

Table 1: Interaction Parameters of a Zwitterionic/Anionic Surfactant System with Model Liposomes (Data based on a Dodecyl Betaine/Sodium Dodecyl Sulfate system)

Mole Fraction of Zwitterionic SurfactantCritical Micelle Concentration (CMC)Effective Surfactant/Lipid Molar Ratio for Saturation (Resat)Effective Surfactant/Lipid Molar Ratio for Solubilization (Resol)
0.00HighLowLow
0.40MinimumMaximumMaximum
1.00IntermediateIntermediateIntermediate

This table illustrates the synergistic interaction between a zwitterionic betaine and an anionic surfactant, showing that the mixture's properties are not a simple average of the individual components. The ability to interact with and solubilize lipid bilayers is highly dependent on the composition of the surfactant system. csic.es

Influence on Microbial Interfacial Activity and Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.gov These structures are notoriously resistant to conventional antimicrobial treatments. nih.govnih.gov Surfactants, by their nature, can modify surfaces and interfaces, making them candidates for biofilm management. googleapis.comgoogle.com

The efficacy of surfactants against biofilms stems from their ability to reduce surface tension, which can interfere with the initial attachment of microbes to a surface and potentially disrupt the integrity of the EPS matrix. researchgate.net Amidopropyl betaines are mentioned in patents for their potential utility in compositions aimed at eliminating biofilms. googleapis.com

Studies on specific betaines provide insight into their potential roles. For example, undecylenamidopropyl betaine, when used alone, showed only a slight effect on inhibiting the biofilm formation of Pseudomonas aeruginosa and could not disrupt pre-existing biofilms of this pathogen. nih.gov However, its utility may lie in combination with other antimicrobial agents like polyhexamethylene biguanide (B1667054) (PHMB), where it can slightly enhance the killing of biofilm bacteria. nih.gov In contrast, undecylenamidopropyl betaine demonstrated a significant antimicrobial effect against the growth of Staphylococcus aureus and Candida albicans. nih.gov

This highlights that the antimicrobial and anti-biofilm activity of a betaine surfactant is highly dependent on the target microorganism.

Table 2: Effect of Undecylenamidopropyl Betaine (UB) on Biofilm Formation and Growth of Various Pathogens

MicroorganismEffect on Biofilm Formation by UBEffect on Growth by UB
Pseudomonas aeruginosaSlight inhibitionNo effect
Escherichia coliSlight inhibitionNo effect
Staphylococcus aureusSlight inhibitionSignificant inhibition
Candida albicansSlight inhibitionSignificant inhibition

This table summarizes findings on the selective antimicrobial activity of undecylenamidopropyl betaine, a surfactant structurally related to this compound. nih.gov

Comparative Analysis of this compound with Other Zwitterionic Surfactants Regarding Biological System Interactions

The biological activity of surfactants can vary significantly based on their chemical structure, including the length and nature of the hydrophobic tail and the specific character of the hydrophilic headgroup.

When comparing different commercially used surfactants, a study found that cocamidopropyl betaine (CAPB), a widely used zwitterionic surfactant, exhibited the lowest antimicrobial activity against a panel of reference bacteria and yeast compared to the quaternary ammonium (B1175870) compound benzalkonium chloride. researchgate.net This suggests that while betaines possess surfactant properties, their inherent biocidal activity can be lower than that of cationic surfactants, which are specifically designed for disinfection. researchgate.net

The choice of fatty acid source also imparts different properties. This compound is derived from ricinoleic acid, which contains a hydroxyl group on its fatty acid chain. This structural feature is distinct from the saturated alkyl chains of cocamidopropyl betaine (from coconut oil) and may influence its solubility, foaming characteristics, and interactions with biological membranes and proteins. For instance, this compound is noted for producing a moderate but dense and creamy foam. scientificspectator.com

Table 3: Comparative Antimicrobial Activity of Different Surfactant Types

Surfactant TypeExample CompoundGeneral Antimicrobial Activity
Zwitterionic (Amidopropyl Betaine)Cocamidopropyl BetaineLow
Cationic (Quaternary Ammonium)Benzalkonium ChlorideHigh

This table provides a simplified comparison of the antimicrobial efficacy of different surfactant classes, indicating that cationic surfactants are generally more potent antimicrobials than zwitterionic betaines. researchgate.net

Advanced Methodologies and Future Research Directions in Ricinoleamidopropyl Betaine Studies

Application of Advanced Spectroscopic and Microscopic Techniques for Characterizing Ricinoleamidopropyl Betaine (B1666868) Self-Assemblies

The study of Ricinoleamidopropyl Betaine self-assembly into complex structures like micelles and vesicles is crucial for understanding its functionality in various formulations. Advanced scientific techniques provide the necessary resolution to probe these nanoscale architectures. Spectroscopic and microscopic methods are paramount in elucidating the size, shape, and dynamics of the aggregates formed by this amphoteric surfactant.

Spectroscopic techniques offer insights into the molecular interactions and environment within the self-assembled structures. Fluorescence spectroscopy, often employing probes like pyrene, is a powerful tool to determine the critical micelle concentration (CMC). The change in the vibrational fine structure of pyrene's emission spectrum is sensitive to the polarity of its microenvironment, allowing for the precise detection of micelle formation. basetwo.ai Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the structure and dynamics of the surfactant molecules within the aggregates. scienomics.com Furthermore, Fourier-transform infrared spectroscopy (FTIR) can be utilized to study the hydrogen bonding and conformational changes of the this compound molecules upon aggregation. mdpi.com

Microscopic techniques provide direct visualization of the self-assembled structures. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a key technique that allows for the imaging of surfactant aggregates in their native, hydrated state by flash-freezing the sample. mdpi.com This method can reveal the morphology of the aggregates, distinguishing between spherical micelles, worm-like micelles, or vesicles. nih.govacs.org Atomic Force Microscopy (AFM) is another valuable tool that can provide three-dimensional topographical information about the adsorbed surfactant layers on various surfaces, complementing the solution-state information from Cryo-TEM. acs.org Dynamic Light Scattering (DLS) is also frequently employed to determine the hydrodynamic radius of the aggregates, offering data on their average size and size distribution in solution. nih.gov

The table below summarizes the application of these techniques in characterizing surfactant self-assemblies.

Technique CategorySpecific MethodInformation Obtained
Spectroscopy Fluorescence (with Pyrene Probe)Critical Micelle Concentration (CMC), Polarity of micellar core
Nuclear Magnetic Resonance (NMR)Molecular structure, Conformation, Dynamics within aggregates
Fourier-Transform Infrared (FTIR)Hydrogen bonding, Molecular packing, Conformational changes
Microscopy Cryo-Transmission Electron Microscopy (Cryo-TEM)Direct visualization of aggregate morphology (micelles, vesicles)
Atomic Force Microscopy (AFM)Topography and structure of surface-adsorbed layers
Scattering Dynamic Light Scattering (DLS)Hydrodynamic radius, Size distribution of aggregates

Integration of Computational Chemistry and Molecular Dynamics Simulations for Understanding this compound Behavior

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for gaining a molecular-level understanding of surfactant behavior, bridging the gap between molecular architecture and macroscopic properties. These in-silico approaches offer profound insights into the dynamic processes of self-assembly, interfacial adsorption, and interactions of this compound with other molecules, which are often difficult to probe experimentally.

Quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic properties of the this compound molecule. These calculations help in understanding the molecule's reactivity, polarity, and potential for intermolecular interactions, which are fundamental to its surfactant properties. The development of accurate force fields—the set of parameters used to describe the potential energy of the system—is a critical aspect of ensuring the predictive power of MD simulations for novel or specialized surfactants like this compound. chemrxiv.orgchemistryviews.org Coarse-grained models, which simplify the molecular representation, allow for simulations on longer timescales and larger system sizes, enabling the study of slower processes like micellar fusion or vesicle formation. scienomics.com

The integration of these computational methods provides a predictive framework for understanding how modifications to the chemical structure of this compound would affect its performance characteristics, such as its critical micelle concentration (CMC) and its ability to reduce interfacial tension. mdpi.com

Computational MethodApplication in this compound StudiesKey Insights Provided
Molecular Dynamics (MD) Simulations Modeling self-assembly in aqueous solution.Prediction of micelle shape, size, and aggregation number.
Simulating behavior at air-water or oil-water interfaces.Molecular orientation, packing density, interfacial thickness. nih.gov
Investigating interactions with other formulation components.Stability of emulsions, binding with polymers or proteins. uhuruformulationacademy.com
Quantum Chemistry (e.g., DFT) Calculating electronic properties of the surfactant molecule.Charge distribution, reactivity, potential for hydrogen bonding.
Force Field Development Creating accurate parameters for MD simulations.Improved reliability and predictive power of simulations. chemrxiv.org
Molecular Thermodynamic Modeling Predicting micellization behavior under various conditions.Effects of electrolytes and temperature on CMC and aggregation. researchgate.net

Development of Novel Analytical Techniques for Trace Impurity Detection and Characterization in this compound Formulations

The quality and purity of this compound are critical for its application, particularly in personal care products where certain impurities can be potential sensitizers. The manufacturing process of amidopropyl betaines can result in residual starting materials and side-products. Key impurities of concern, identified in the analogous compound Cocamidopropyl Betaine (CAPB), include 3-dimethylaminopropylamine (B130723) (DMAPA) and the corresponding fatty acid amidoamine, which in this case would be ricinoleamidopropyldimethylamine. scienomics.commdpi.comresearchgate.net The development of highly sensitive and specific analytical techniques is therefore essential for the detection and quantification of these trace-level impurities.

Modern analytical chemistry has moved towards hyphenated techniques, which couple the high separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands out as a state-of-the-art method for this purpose. scienomics.commdpi.com This technique offers excellent sensitivity, allowing for detection at parts-per-million (ppm) or even parts-per-billion (ppb) levels, and high selectivity, enabling the accurate quantification of impurities even in complex formulation matrices. chemrxiv.org The use of specialized chromatography columns, such as those for Hydrophilic Interaction Liquid Chromatography (HILIC), can further enhance the separation of polar impurities like DMAPA from the main surfactant component. scienomics.commdpi.com

Other novel approaches focus on improving sample preparation to overcome matrix effects and enhance recovery. Solid Phase Extraction (SPE) can be used to selectively isolate impurities from the surfactant matrix prior to chromatographic analysis. mdpi.com The development of new analytical standards, including stable isotopically labeled internal standards, is crucial for accurate quantification by compensating for matrix effects and variations in instrument response. scienomics.com

The table below outlines key analytical techniques and their roles in impurity analysis for betaine surfactants.

Analytical TechniqueAbbreviationPurpose in Impurity AnalysisTypical Impurities Detected
Ultra-High Performance Liquid Chromatography-Tandem Mass SpectrometryUHPLC-MS/MSHigh-sensitivity quantification of known trace impurities. scienomics.commdpi.comDMAPA, Amidoamine
Liquid Chromatography-High Resolution Mass SpectrometryLC-HRMSIdentification and characterization of unknown impurities and degradation products.By-products, degradants
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile or semi-volatile impurities.Residual solvents, volatile amines
Solid Phase ExtractionSPESample clean-up and concentration of trace analytes before analysis. mdpi.comDMAPA, Amidoamine
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation of isolated, unknown impurities.N/A

Emerging Applications of this compound in Specialized Chemical Processes (e.g., Enhanced Oil Recovery)

While this compound is well-established in personal care, its unique amphoteric nature and robust properties are driving research into its application in more specialized and demanding chemical processes. A significant emerging field is Enhanced Oil Recovery (EOR), where surfactants are employed to mobilize residual oil trapped in reservoir rock formations after primary and secondary recovery phases. acs.org

Studies on structurally similar long-chain amidopropyl betaines and alkyl betaines have demonstrated their effectiveness in EOR applications. mdpi.comresearchgate.net They can generate the ultra-low IFT required for efficient oil mobilization and can shift the wettability of initially oil-wet carbonate rock to a more water-wet state, which aids in oil release. basetwo.ai The unique structure of this compound, with the hydroxyl group on its ricinoleic acid-derived tail, may offer additional functionalities, such as influencing its solubility and interfacial behavior in the complex chemical environment of an oil reservoir.

Beyond EOR, the emulsifying and dispersing properties of this compound suggest potential applications in other industrial processes. These include:

Emulsion Polymerization: Acting as a stabilizer for polymer latexes. specialchem.com

Agrochemical Formulations: Improving the dispersion and efficacy of pesticides and herbicides.

Industrial & Institutional Cleaners: Providing wetting, lime-soap dispersing, and viscosity building in specialized cleaning formulations. nih.gov

The following table summarizes the key properties of betaine surfactants and their relevance to Enhanced Oil Recovery.

Property of Betaine SurfactantsRelevance to Enhanced Oil Recovery (EOR)
Ultra-low Interfacial Tension (IFT) Overcomes capillary forces, mobilizing trapped oil droplets. scienomics.com
Wettability Alteration Can shift rock surfaces from oil-wet to water-wet, facilitating oil release. basetwo.ai
High Salinity and Hardness Tolerance Maintains activity in harsh reservoir brines containing high salt and divalent ions. specialchem.com
Thermal Stability Remains effective at elevated reservoir temperatures. scienomics.com
Low Adsorption on Rock Surfaces Minimizes surfactant loss to the formation, improving process economics and efficiency. nih.gov

Predictive Modeling and Machine Learning Approaches for this compound Formulation Design and Performance Optimization

The traditional approach to formulation development, which often relies on extensive, iterative experimentation, is being revolutionized by the integration of predictive modeling and machine learning (ML). chemrxiv.orgresearchgate.net These computational tools offer the potential to significantly accelerate the design and optimization of formulations containing this compound by predicting performance from molecular structure and composition.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. QSPR studies establish mathematical relationships between the chemical structure of molecules and their physicochemical properties. nih.govnih.gov For this compound, QSPR models can be developed to predict key surfactant properties such as its critical micelle concentration (CMC), surface tension reduction efficiency, and foaming capacity based on calculated molecular descriptors. scienomics.com This allows for the virtual screening of potential structural modifications to the surfactant to enhance a desired property before undertaking costly and time-consuming synthesis.

The development of these predictive models relies heavily on the availability of high-quality, structured data. acs.org As more experimental data on this compound and its formulations are generated and collected in databases, the accuracy and predictive power of these models will continue to improve. acs.org This data-driven approach facilitates a more rational design process, reducing the reliance on trial-and-error and enabling the rapid development of innovative and high-performing products. Large cosmetics companies are already implementing proprietary AI platforms that leverage historical R&D data to accelerate the creation of new formulations.

The table below outlines different modeling approaches and their applications in the context of this compound.

Modeling ApproachDescriptionApplication for this compound
Quantitative Structure-Property Relationship (QSPR) Correlates molecular structure with physicochemical properties. nih.govPredict fundamental surfactant properties (e.g., CMC, surface tension) from its molecular structure. scienomics.com
Machine Learning (ML) - Regression Models Predicts continuous output variables (e.g., viscosity) based on input formulation data.Optimize formulation viscosity, foam height, or emulsion droplet size. basetwo.ai
Machine Learning (ML) - Classification Models Predicts categorical outcomes (e.g., stable/unstable) based on input data.Predict the long-term stability of an emulsion or the phase behavior of a surfactant system. nih.gov
Database-Driven AI Platforms Integrates vast datasets of ingredients, formulations, and performance data to guide R&D.Accelerate new product development by suggesting optimal ingredient combinations and predicting outcomes. researchgate.net

Q & A

Q. What are the primary mechanisms by which betaine influences energy metabolism in animal models?

Betaine reduces energy expenditure by acting as an osmolyte, lowering ion pump activity (e.g., in gastrointestinal cells), thereby decreasing heat production and shifting energy retention toward protein deposition over lipid storage. Experimental designs often involve isoenergetic diets with balanced amino acids to isolate betaine’s methyl donor-independent effects. For example, Schrama et al. (2003) demonstrated a 7–10% reduction in heat production in pigs over 14 days, attributed to betaine’s osmoregulatory properties . Simon (1999) further corroborated this mechanism in cellular models .

Q. What methodologies are recommended for extracting and quantifying betaine from plant tissues?

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is the gold standard. Key steps include:

  • Accelerated Solvent Extraction (ASE) coupled with Solid-Phase Extraction (SPE) for isolating betaine from water-rich matrices like Beta vulgaris .
  • Mass spectrometry optimization : Collision energy (CoE), fragmentor voltage (FV), and source temperature are tuned via Central Composite Design (CCD) to enhance sensitivity in Multiple Reaction Monitoring (MRM) mode. The transition m/z 118.1 → 58.1 is typically used for quantification .

Q. How does betaine function as a methyl donor in metabolic pathways?

Betaine participates in the methionine cycle, donating methyl groups for synthesizing compounds like creatine and carnitine. This reduces dietary methionine and choline requirements. In livestock, betaine supplementation increases methionine availability by 12–15%, improving protein deposition and feed efficiency. These effects are validated through homocysteine reduction assays and nitrogen balance studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in betaine’s reported effects on lipid metabolism across different study designs?

Discrepancies arise from study type (RCTs vs. population studies) and dosage variations . For example:

  • RCTs (e.g., 6 trials in humans) show modest reductions in body fat (2–4%) with 2–6 g/day betaine, but high-dose animal studies (e.g., 0.5% dietary betaine in pigs) show stronger effects .
  • Population studies correlate higher dietary betaine with lower cholesterol but lack mechanistic causality . Resolution strategy : Use isotopic tracing (e.g., ¹³C-betaine) to differentiate endogenous vs. exogenous betaine contributions and control for confounding variables like choline intake .

Q. What experimental strategies optimize betaine quantification in trace-level matrices using HILIC-MS/MS?

  • Parameter optimization : Apply CCD to maximize MRM sensitivity. For example, CoE = 15–20 eV, FV = 90–110 V, and source temperature = 300–350°C yield optimal signal-to-noise ratios for betaine .
  • Matrix-matched calibration : Use beetroot or synthetic matrices spiked with deuterated betaine (d₃-betaine) as internal standards to correct for ion suppression .

Q. What molecular interactions explain the synergistic effects of betaine-urea mixtures in protein stabilization?

Betaine counteracts urea’s denaturing effects via dipolar zwitterion interactions , stabilizing protein hydration shells. Molecular dynamics (MD) simulations show betaine-urea hydrogen bonding reduces urea’s access to peptide backbones. Dielectric spectroscopy confirms altered solvent polarity in betaine-urea mixtures, enhancing protein stability by 20–30% in extremophiles like Chromohalobacter salexigens .

Q. How do flux balance analysis (FBA) models elucidate betaine’s role in microbial osmoadaptation?

In C. salexigens, FBA simulations predict a 50–60% increase in biomass flux when choline (a betaine precursor) is added, aligning with experimental growth rates. Constraints on choline uptake (1–2 mmol/gDW/h) and betaine synthesis fluxes (0.45–0.89 mmol/gDW/h) validate the model’s predictive accuracy for osmolyte-driven metabolic adaptations .

Methodological Guidelines for Betaine Research

  • Experimental design : Use controlled feeding trials with paired control groups to isolate betaine’s effects (e.g., isoenergetic diets in livestock ).
  • Data interpretation : Address conflicting results by analyzing methyl-group flux (via isotopomers) and controlling for confounding osmolyte interactions (e.g., urea ).
  • Reporting standards : Follow Beilstein Journal of Organic Chemistry guidelines for method reproducibility, including detailed HILIC-MS/MS parameters and FBA constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.